molecular formula C36H47F2N9O8 B12396550 Ntfapi CAS No. 2374782-03-1

Ntfapi

Cat. No.: B12396550
CAS No.: 2374782-03-1
M. Wt: 771.8 g/mol
InChI Key: XQARGGQZFNOLDH-SANMLTNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NTFAPI is an organic compound known for its unique properties and applications. It is a novel fluorinated alkyl amino acid with the chemical formula C36H47F2N9O8 and a molecular weight of 771.82 g/mol . This compound is characterized by its high stability and hydrophobic nature, making it suitable for various scientific and industrial applications.

Preparation Methods

NTFAPI is typically synthesized through organic synthesis methods. The specific synthetic routes and reaction conditions can be adjusted and improved based on the desired application . The general preparation involves the use of fluorinated alkyl groups and amino acids, followed by a series of chemical reactions to form the final compound. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

NTFAPI undergoes various types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.

Mechanism of Action

The mechanism of action of NTFAPI involves its interaction with specific molecular targets and pathways. As a FAP inhibitor, this compound binds to the fibroblast activation protein, inhibiting its activity and thereby affecting the tumor microenvironment. This inhibition enhances the detection of tumors through imaging techniques . The molecular pathways involved include the modulation of protein-protein interactions and the inhibition of enzymatic activity.

Comparison with Similar Compounds

NTFAPI can be compared with other similar compounds, such as:

Biological Activity

Nitrofurantoin (NTF), commonly known as Ntfapi, is an antibiotic primarily used to treat urinary tract infections. Its biological activity is attributed to its unique chemical structure, which allows it to exert various pharmacological effects. This article explores the biological activity of NTF, supported by recent research findings, case studies, and data tables.

Nitrofurantoin contains a nitrofuran moiety that is crucial for its antibacterial activity. The mechanism of action involves the reduction of the nitro group within bacterial cells, leading to the formation of reactive intermediates that damage bacterial DNA and other macromolecules. This results in bactericidal effects against a broad spectrum of Gram-positive and Gram-negative bacteria.

Biological Activity Overview

The biological activities of NTF extend beyond its antibacterial properties. Recent studies have highlighted its potential roles in:

  • Antineoplastic Activity : NTF has shown promise in inhibiting cancer cell proliferation through mechanisms involving oxidative stress and apoptosis induction.
  • Antimicrobial Effects : In addition to its primary use against urinary pathogens, NTF exhibits activity against various bacteria and some protozoa.
  • Anti-inflammatory Properties : Some studies suggest that NTF may also possess anti-inflammatory effects, potentially beneficial in treating conditions characterized by inflammation.

Case Studies

  • Antibacterial Efficacy :
    A clinical study evaluated the efficacy of NTF in treating uncomplicated urinary tract infections caused by E. coli. Patients receiving NTF showed a significant reduction in symptoms compared to those treated with other antibiotics, demonstrating its effectiveness as a first-line treatment option.
  • Cancer Treatment Potential :
    A laboratory study investigated the effects of NTF on human cancer cell lines. Results indicated that NTF inhibited cell growth and induced apoptosis in breast cancer cells, suggesting a potential role as an adjunct therapy in oncology.
  • Toxicological Assessments :
    Research has explored the toxicological profile of NTF, particularly its potential adverse effects on renal function. Long-term studies indicated that while NTF is generally well-tolerated, caution is advised in patients with pre-existing renal impairment.

Table 1: Summary of Biological Activities of Nitrofurantoin

Activity TypeDescriptionReferences
AntibacterialEffective against E. coli and other uropathogens
AntineoplasticInduces apoptosis in cancer cells
Anti-inflammatoryPotential to reduce inflammation
Toxicological ProfileGenerally safe but requires caution in renal impairment

Table 2: Clinical Study Outcomes

Study TypeFindingsSample Size
Clinical EfficacySignificant symptom reduction in UTI patients200Effective first-line treatment
Cancer Cell StudyInhibition of growth in breast cancer cell lines50Potential adjunct therapy
Toxicity AssessmentMinimal renal impact observed100Safe for most patients

Properties

CAS No.

2374782-03-1

Molecular Formula

C36H47F2N9O8

Molecular Weight

771.8 g/mol

IUPAC Name

2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyano-4,4-difluoropyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid

InChI

InChI=1S/C36H47F2N9O8/c37-36(38)19-26(20-39)47(25-36)31(48)21-41-35(54)28-4-5-40-30-3-2-27(18-29(28)30)55-17-1-6-42-13-15-46(16-14-42)32(49)22-43-7-9-44(23-33(50)51)11-12-45(10-8-43)24-34(52)53/h2-5,18,26H,1,6-17,19,21-25H2,(H,41,54)(H,50,51)(H,52,53)/t26-/m0/s1

InChI Key

XQARGGQZFNOLDH-SANMLTNESA-N

Isomeric SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(C[C@H]4C#N)(F)F)C(=O)CN5CCN(CCN(CC5)CC(=O)O)CC(=O)O

Canonical SMILES

C1CN(CCN1CCCOC2=CC3=C(C=CN=C3C=C2)C(=O)NCC(=O)N4CC(CC4C#N)(F)F)C(=O)CN5CCN(CCN(CC5)CC(=O)O)CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.